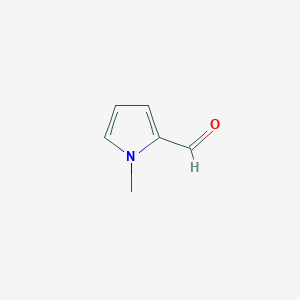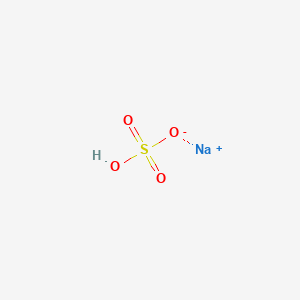
Octyl 4-hydroxybenzoate
Vue d'ensemble
Description
Octyl 4-hydroxybenzoate, also known as n-Octyl 4-hydroxybenzoate, is an organic compound with the molecular formula C15H22O3. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is esterified with octanol. This compound is commonly used in various industrial applications due to its chemical stability and beneficial properties.
Mécanisme D'action
Target of Action
Octyl 4-hydroxybenzoate, also known as n-Octylparaben , is a derivative of 4-hydroxybenzoic acid . The primary targets of this compound are enzymes such as p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in the metabolism of aromatic compounds.
Mode of Action
The compound interacts with its targets by serving as a substrate. For instance, p-hydroxybenzoate hydroxylase catalyzes the hydroxylation of 4-hydroxybenzoate . This interaction results in changes in the structure of the compound, leading to the formation of new metabolites.
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of 4-hydroxybenzoic acid . In these pathways, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These metabolites are then funneled into the TCA cycle .
Pharmacokinetics
It is known that the compound is oil-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The oil solubility of the compound could potentially enhance its bioavailability by facilitating its passage through lipid-rich biological membranes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the metabolism of aromatic compounds. By serving as a substrate for specific enzymes, it contributes to the breakdown and removal of these compounds from the system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its oil solubility suggests that it may be more effective in lipid-rich environments . Additionally, factors such as pH and temperature could potentially affect the activity and stability of the compound, although specific data on these aspects are currently lacking.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with octanol. One common method involves using a sulfonic acid-modified heterogeneous catalyst in hexane at 70°C for 12 hours. The reaction yields a crude product with a purity of 92.12%, which can be further purified to 99.25% through recrystallization with methanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave irradiation techniques to enhance reaction rates and yields. For instance, a method using iodine and triphenylphosphine in acetonitrile at 25-85°C under microwave irradiation has been reported to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: Octyl 4-hydroxybenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the hydroxyl group on the benzene ring.
Common Reagents and Conditions:
Esterification: Typically involves 4-hydroxybenzoic acid and octanol in the presence of a catalyst such as sulfuric acid or a sulfonic acid-modified heterogeneous catalyst.
Hydrolysis: Can be achieved using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products:
Esterification: Produces this compound.
Hydrolysis: Yields 4-hydroxybenzoic acid and octanol.
Applications De Recherche Scientifique
Octyl 4-hydroxybenzoate has a wide range of applications in scientific research and industry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Acts as a preservative and stabilizer in pharmaceutical formulations.
Agrochemicals: Serves as an intermediate in the production of pesticides and herbicides.
Comparaison Avec Des Composés Similaires
- Methyl 4-hydroxybenzoate (Methylparaben)
- Ethyl 4-hydroxybenzoate (Ethylparaben)
- Propyl 4-hydroxybenzoate (Propylparaben)
- Butyl 4-hydroxybenzoate (Butylparaben)
Comparison: Octyl 4-hydroxybenzoate is unique among its analogs due to its longer alkyl chain, which imparts greater hydrophobicity and enhances its solubility in non-polar solvents. This makes it particularly useful in applications requiring lipophilic properties, such as in certain pharmaceutical and cosmetic formulations .
Propriétés
IUPAC Name |
octyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11,16H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKCMEDSBFQFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047957 | |
| Record name | Octylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-38-1 | |
| Record name | Octyl p-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl 4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1219-38-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYLPARABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UVK431K6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














